1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone
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Overview
Description
1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylimidazo[1,2-b]pyrazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, with reagents like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydroxyl or alkyl groups.
Substitution: Substituted products with various functional groups attached to the carbonyl carbon.
Scientific Research Applications
1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone
- 6-Methyl-1H-imidazo[1,2-b]pyrazole
- 1-(6-Methyl-1H-imidazo[1,2-a]pyridine-1-yl)ethanone
Comparison: 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone stands out due to its unique combination of imidazole and pyrazole rings, which confer distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C8H9N3O/c1-6-5-8-10(7(2)12)3-4-11(8)9-6/h3-5H,1-2H3 |
InChI Key |
VUPJFVNCNXJXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)C(=O)C |
Origin of Product |
United States |
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